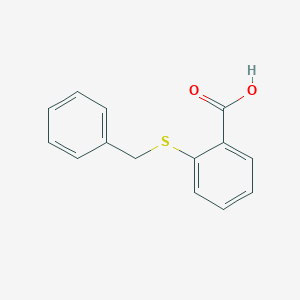

2-(Benzylsulfanyl)benzenecarboxylic acid

説明

Significance in Organic Chemistry and Medicinal Chemistry

In organic chemistry, 2-(Benzylsulfanyl)benzenecarboxylic acid serves as a valuable building block and ligand precursor. Its synthesis is typically achieved through the alkylation of thiosalicylic acid with a benzyl (B1604629) halide in an alkaline solution. nih.gov The presence of both a carboxylic acid group and a thioether linkage allows for a range of chemical transformations, making it a useful intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.

The primary significance of this compound in medicinal chemistry lies in its role as a ligand for the formation of metal complexes. It readily coordinates with various metal ions, including copper(II), platinum(IV), and zinc(II), to form stable complexes. These metal complexes have demonstrated a spectrum of biological activities, including antimicrobial, cytotoxic, and antitumor effects. The chelation of the metal ion by the organic ligand can enhance the biological activity compared to the free ligand, a phenomenon that is a key area of investigation in the development of new therapeutic agents. ajol.infonih.gov

Historical Context of Related Thiosalicylic Acid Derivatives

The study of this compound is rooted in the broader history of salicylic (B10762653) acid and its derivatives. Salicylic acid, known for its analgesic and anti-inflammatory properties, has been a cornerstone of medicinal chemistry for over a century. This has spurred extensive research into structurally related compounds, including thiosalicylic acid (2-mercaptobenzoic acid) and its derivatives.

Thiosalicylic acid itself has been investigated for various therapeutic applications. drugbank.com The substitution of the hydroxyl group of salicylic acid with a thiol group alters the electronic and steric properties of the molecule, leading to different biological activities and coordination chemistry. The exploration of S-alkyl and S-aryl derivatives of thiosalicylic acid, such as this compound, represents a logical progression in the quest for novel bioactive compounds. Early studies on thiosalicylic acid derivatives laid the groundwork for understanding their potential as ligands and their utility in synthesizing compounds with diverse pharmacological profiles.

Current Research Landscape and Future Directions

The current research landscape for this compound and its analogues is vibrant and focused on exploiting their biological potential. A significant area of investigation is the synthesis and characterization of new metal complexes and the evaluation of their cytotoxic and antimicrobial properties. nih.govresearchgate.netmdpi.com Researchers are exploring how modifying the structure of the ligand and varying the coordinated metal ion can tune the biological activity and selectivity of the resulting complexes.

For instance, copper(II) complexes of related Schiff bases and other organic ligands have shown potent antimicrobial and antibiofilm activities, suggesting a promising avenue for combating antibiotic-resistant bacteria. nih.govnih.govrsc.orgresearchgate.net Similarly, platinum(IV) complexes are being investigated as next-generation anticancer agents with potentially reduced side effects compared to traditional platinum-based drugs. nih.govdb-thueringen.deresearchgate.netnih.govtjnpr.orgresearchgate.net Zinc(II) complexes are also of interest due to their potential antimicrobial and cytotoxic effects. ajol.inforesearchgate.netnih.govnih.govresearchgate.net

Future research will likely focus on several key areas:

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which the metal complexes of this compound exert their biological effects.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the ligand to optimize biological activity and selectivity.

Development of Targeted Drug Delivery Systems: Incorporating these complexes into targeted delivery systems to enhance their efficacy and reduce off-target effects.

Exploration of New Applications: Investigating the potential of these compounds in other therapeutic areas, such as antiviral or anti-inflammatory agents.

The continued exploration of this compound and its derivatives holds considerable promise for the discovery of new and effective therapeutic agents.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1531-80-2 |

| Molecular Formula | C₁₄H₁₂O₂S |

| Molecular Weight | 244.31 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 180-182 °C |

| Boiling Point | 406.5 °C at 760 mmHg |

Structure

2D Structure

特性

IUPAC Name |

2-benzylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2S/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMZULGMADGDLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20294984 | |

| Record name | 2-(benzylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1531-80-2 | |

| Record name | 1531-80-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(benzylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(benzylsulfanyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Benzylsulfanyl Benzenecarboxylic Acid

Precursor Synthesis and Reactant Selection

The successful synthesis of 2-(benzylsulfanyl)benzenecarboxylic acid is highly dependent on the availability and purity of its precursors. The primary precursors are a benzoic acid derivative, which provides the core aromatic carboxylic acid structure, and a benzyl (B1604629) sulfide (B99878) component, which introduces the benzylsulfanyl group.

Synthesis of Benzoic Acid Precursors

One common precursor is 2-chlorobenzoic acid , which can be prepared by the oxidation of 2-chlorotoluene. wikipedia.org Laboratory-scale synthesis often employs potassium permanganate (B83412) for this oxidation. An alternative route involves the hydrolysis of α,α,α-trichloro-2-toluene. wikipedia.org Similarly, 2-bromobenzoic acid can be synthesized from anthranilic acid. This process involves a Sandmeyer-type reaction where anthranilic acid is treated with sodium nitrite (B80452) in the presence of a copper(I) bromide catalyst. prepchem.com

Another key precursor is 2-mercaptobenzoic acid (thiosalicylic acid). This compound is a versatile intermediate in the synthesis of various pharmaceuticals and specialty chemicals. chemimpex.com It can be prepared through methods such as the reaction of 2,6-dichlorobenzonitrile (B3417380) with a sulfur source followed by hydrolysis. google.com The synthesis of 2-mercaptobenzoic acid derivatives is an active area of research, with methods being developed to improve yield and reduce environmental impact. For instance, chitosan (B1678972) has been functionalized with 2-mercaptobenzoic acid using coupling agents like EDAC and NHS. nih.gov

| Precursor | Starting Material(s) | Key Reagents | Reference |

| 2-Chlorobenzoic acid | 2-Chlorotoluene | Potassium permanganate | wikipedia.org |

| 2-Bromobenzoic acid | Anthranilic acid | Sodium nitrite, Copper(I) bromide | prepchem.com |

| 2-Mercaptobenzoic acid | 2,6-Dichlorobenzonitrile | Sulfur source, Acid/Base for hydrolysis | google.com |

Synthesis of Benzyl Sulfide Components

The benzyl sulfide portion of the target molecule is introduced via a reagent that can deliver a benzylthio group. This is often accomplished using benzyl halides or by generating the benzyl thiolate in situ.

A robust method for the synthesis of both symmetrical and unsymmetrical benzyl thioethers involves the reaction of a benzyl halide with thiourea (B124793) to form an isothiuronium (B1672626) salt. arkat-usa.org This salt is then hydrolyzed in the presence of a base to generate a thiolate in situ, which can then react with a second benzyl halide. arkat-usa.org This one-pot procedure avoids the need to handle malodorous thiols directly. arkat-usa.org

Alternatively, benzyl sulfides can be prepared directly from benzyl alcohols. One method involves the reaction of benzyl alcohols with organic disulfides and diphosphorus (B173284) tetraiodide. oup.com Another approach utilizes a copper-catalyzed thioetherification of benzyl alcohols with thiols under mild conditions. nih.gov This method is advantageous as it tolerates a variety of functional groups and can be performed with primary, secondary, and tertiary benzyl alcohols. nih.gov

More advanced methods include the palladium-catalyzed cross-coupling of benzyl thioacetates with aryl halides, which provides a route to benzyl aryl thioethers using air-stable and odor-free thioesters. acs.org

| Product Type | Starting Materials | Key Reagents/Catalysts | Key Features | Reference |

| Benzyl thioethers | Benzyl halide, Thiourea | Sodium hydroxide | One-pot synthesis, avoids isolation of thiols. | arkat-usa.org |

| Benzyl sulfides | Benzyl alcohol, Organic disulfide | Diphosphorus tetraiodide | Direct conversion of alcohols to sulfides. | oup.com |

| Benzyl thioethers | Benzyl alcohol, Thiol | Copper(II) triflate (Cu(OTf)₂) | Mild conditions, broad substrate scope. | nih.gov |

| Benzyl aryl thioethers | Benzyl thioacetate, Aryl halide | Palladium catalyst | Uses air-stable and odor-free thioesters. | acs.org |

Key Synthetic Pathways

The assembly of this compound from its precursors can be achieved through several key synthetic pathways. These routes often involve multi-step sequences and rely on well-established reaction mechanisms such as nucleophilic substitution and transition metal-catalyzed coupling reactions.

Multi-step Organic Reaction Sequences

The synthesis of this compound is inherently a multi-step process, as it involves the formation of the precursor molecules followed by their final assembly. A typical multi-step synthesis would begin with commercially available starting materials and proceed through a series of reactions to build the desired molecular framework. For instance, a sequence could start with the synthesis of 2-mercaptobenzoic acid, which is then alkylated with a benzyl halide.

Nucleophilic Substitution Reactions in Target Compound Synthesis

The most direct and common method for the synthesis of this compound is through a nucleophilic substitution reaction. In this approach, 2-mercaptobenzoic acid (thiosalicylic acid) acts as the nucleophile. The thiol group (-SH) is deprotonated by a base, such as sodium hydroxide, to form a highly nucleophilic thiolate anion (-S⁻). nih.gov This thiolate then attacks a benzyl halide (e.g., benzyl chloride or benzyl bromide), displacing the halide leaving group in an SN2-type reaction to form the desired thioether linkage. acsgcipr.orgkhanacademy.org

Deprotonation: 2-HOOC-C₆H₄-SH + NaOH → 2-HOOC-C₆H₄-S⁻Na⁺ + H₂O

Nucleophilic Attack: 2-HOOC-C₆H₄-S⁻Na⁺ + C₆H₅CH₂-X → 2-HOOC-C₆H₄-S-CH₂C₆H₅ + NaX (where X = Cl, Br)

This reaction is a classic example of a nucleophilic acyl substitution, where the nucleophile attacks the electrophilic carbon of the benzyl halide. libretexts.orgyoutube.com The efficiency of this reaction can be influenced by the choice of solvent, base, and reaction temperature.

Coupling Reactions for Aromatic Moiety Formation

While nucleophilic substitution is the most direct route, advanced coupling reactions can also be employed for the formation of the aryl-sulfur bond in this compound and its analogues. Transition metal-catalyzed cross-coupling reactions have become powerful tools for the formation of carbon-heteroatom bonds. researchgate.net

Palladium-catalyzed coupling reactions, for instance, can be used to form diaryl thioethers from aryl bromides and a thiol surrogate in a one-pot synthesis. nih.govresearchgate.net Although the target molecule is not a diaryl thioether, similar catalytic systems could potentially be adapted. Copper-catalyzed C-S coupling reactions also offer a viable alternative for the synthesis of thioethers. organic-chemistry.org These reactions often proceed under milder conditions than traditional methods and can tolerate a wider range of functional groups.

These coupling reactions are particularly useful for creating more complex derivatives of this compound, where the aromatic moieties may be substituted with various functional groups. The development of new and more efficient catalysts for these transformations is an ongoing area of research in organic synthesis. researchgate.net

Derivatization Strategies of the this compound Scaffold

The presence of two key functional groups, the carboxylic acid and the benzylsulfanyl moiety, on the this compound scaffold provides distinct opportunities for structural modification and the synthesis of a wide range of analogues.

Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, allowing for the synthesis of esters, amides, acid chlorides, and anhydrides, each with unique reactivity and potential applications.

Esterification: The conversion of this compound to its corresponding esters can be achieved through various methods. A straightforward approach involves the reaction with an alcohol in the presence of an acid catalyst. For instance, the formation of benzyl 2-(benzylsulfanyl)benzoate has been observed, sometimes unexpectedly, during crystallization from a benzyl alcohol solution. nih.govresearchgate.net More controlled esterification can be performed using standard protocols, such as Fischer-Speier esterification with an alcohol under acidic conditions.

Amide Formation: The synthesis of amides from this compound can be accomplished by coupling with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid. Common activating agents include thionyl chloride to form the acyl chloride intermediate, or coupling reagents like propylphosphonic anhydride (B1165640) (T3P). nih.gov The general scheme involves the initial conversion of the carboxylic acid to a more reactive species, which is then treated with the desired amine to form the amide bond.

Acid Chloride Synthesis: The carboxylic acid can be converted to the more reactive 2-(benzylsulfanyl)benzoyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride is a valuable intermediate for the synthesis of esters and amides under milder conditions than direct condensation. google.comreddit.com

Anhydride Formation: Symmetrical anhydrides can be prepared from this compound using dehydrating agents. One method involves the use of a triphenylphosphine/trichloroisocyanuric acid system. researchgate.net Another approach utilizes vanadium(V) oxide (V₂O₅) in an acidic medium to facilitate the dehydration of two molecules of the carboxylic acid. doubtnut.com

| Derivative Type | Synthetic Method | Key Reagents |

|---|---|---|

| Ester | Fischer-Speier Esterification | Alcohol, Acid Catalyst |

| Amide | Amine Coupling | Amine, T3P or SOCl₂ |

| Acid Chloride | Chlorination | SOCl₂ or Oxalyl Chloride |

| Anhydride | Dehydration | PPh₃/TCCA or V₂O₅ |

Structural Diversification on the Benzylsulfanyl Group

The sulfur atom and the benzyl group of the benzylsulfanyl moiety offer additional sites for chemical modification, leading to further structural diversity.

Oxidation of the Sulfide: The sulfide linkage in this compound can be selectively oxidized to afford the corresponding sulfoxide (B87167) and sulfone. Oxidation to the sulfoxide, 2-(benzylsulfinyl)benzoic acid, can be achieved using mild oxidizing agents. Further oxidation yields the sulfone, 2-(benzylsulfonyl)benzoic acid. These oxidized derivatives present altered electronic and steric properties, which can be useful in the design of new compounds with specific biological activities.

Debenzylation: The benzyl group can be cleaved to yield 2-mercaptobenzoic acid (thiosalicylic acid). This deprotection can be accomplished through various methods, including catalytic hydrogenation or the use of strong acids. researchgate.netnih.gov The resulting free thiol group can then be reacted with a variety of electrophiles to introduce different alkyl or aryl substituents at the sulfur atom.

| Modification | Resulting Functional Group | Potential Subsequent Reactions |

|---|---|---|

| Oxidation | Sulfoxide/Sulfone | - |

| Debenzylation | Thiol | Alkylation, Arylation |

Alkylation and Acylation Approaches to Analogues

The aromatic rings of the this compound scaffold can undergo electrophilic substitution reactions, such as alkylation and acylation, to introduce new substituents. However, the carboxylic acid group is deactivating and meta-directing, which can influence the regioselectivity of these reactions. doubtnut.comdoubtnut.comnumberanalytics.comquora.com

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are standard methods for introducing alkyl and acyl groups onto aromatic rings. sigmaaldrich.comorganic-chemistry.org For this compound, these reactions would likely occur on the benzene (B151609) ring bearing the carboxylic acid group, directed to the meta position relative to the carboxyl group. The benzylsulfanyl group is generally ortho, para-directing, but its influence may be overcome by the strongly deactivating carboxyl group. To achieve substitution on the benzyl ring, it would be necessary to employ reaction conditions that favor substitution on the less deactivated ring. It is important to note that benzoic acid itself does not typically undergo Friedel-Crafts reactions due to the deactivating nature of the carboxyl group. doubtnut.com

Synthesis of Related Heterocyclic Compounds Incorporating Benzylsulfanyl Moieties

The this compound scaffold is a valuable precursor for the synthesis of various sulfur-containing heterocyclic compounds through intramolecular cyclization reactions.

Thioxanthones: Intramolecular Friedel-Crafts acylation of 2-(arylthio)benzoic acids is a common method for the synthesis of thioxanthones. bohrium.comnih.gov In the case of this compound, an intramolecular cyclization could potentially be induced to form a dihydrothioxanthenone derivative. More commonly, related 2-(arylthio)benzoic acids are used, where the cyclization is promoted by strong acids like sulfuric acid or triflic acid. bohrium.com

Dibenzo[b,f]thiepin-10(11H)-ones: These tricyclic systems can be synthesized from 2-(arylthiomethyl)benzoic acids. The synthesis typically involves the conversion of the carboxylic acid to its acid chloride, followed by an intramolecular Friedel-Crafts acylation. google.com For example, 2-(phenylthiomethyl)benzoic acid can be treated with a chlorinating agent and then a Lewis acid to facilitate the ring closure. google.com A similar strategy could be envisioned starting from derivatives of this compound. Another approach involves the reaction of 2-halobenzoic acids with substituted thiophenols, followed by reduction and cyclization. google.com

| Heterocycle | General Synthetic Strategy | Key Reaction Type |

|---|---|---|

| Thioxanthone | Intramolecular cyclization of 2-(arylthio)benzoic acids | Friedel-Crafts Acylation |

| Dibenzo[b,f]thiepin-10(11H)-one | Intramolecular cyclization of 2-(arylthiomethyl)benzoic acids | Friedel-Crafts Acylation |

Chemical Reactivity and Reaction Mechanisms of 2 Benzylsulfanyl Benzenecarboxylic Acid

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The structure of 2-(benzylsulfanyl)benzenecarboxylic acid presents two benzene rings that can potentially undergo aromatic substitution reactions. However, their reactivity is influenced by the attached substituents.

The Benzenecarboxylic Acid Ring : This ring is substituted with both a carboxylic acid group (-COOH) and a benzylsulfanyl group (-S-CH₂-C₆H₅). In electrophilic aromatic substitution (EAS), the reactivity and regioselectivity are governed by the electronic properties of these substituents.

The carboxylic acid group is a deactivating group and a meta-director. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less susceptible to attack by electrophiles.

The benzylsulfanyl group , like other alkylthio groups, is generally considered an activating group and an ortho, para-director. The sulfur atom's lone pairs can donate electron density to the ring via resonance, stabilizing the carbocation intermediate formed during ortho and para attack. This resonance donation outweighs its inductive electron-withdrawing effect.

The directing effects of these two groups are in opposition. The activating ortho, para-directing benzylsulfanyl group would favor substitution at positions 3 and 5 (para to the sulfur is the carboxyl group), while the deactivating meta-directing carboxyl group would also favor substitution at position 5 (meta to the carboxyl group). The outcome of an electrophilic substitution reaction would depend on the specific reaction conditions and the strength of the electrophile, with the stronger activating group typically dominating the directing effect.

The Benzyl (B1604629) Ring : This ring is monosubstituted with a methylene (B1212753) group attached to the sulfur atom. It behaves similarly to toluene, where the alkyl group is a weak activator and an ortho, para-director. Therefore, electrophilic substitution would be expected to occur at the ortho and para positions of this ring.

Nucleophilic aromatic substitution (SNAr) is generally not favored for this molecule. SNAr reactions require the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halide) on the aromatic ring. wikipedia.orgchemistrysteps.com this compound lacks these necessary features, making it unreactive towards nucleophilic aromatic substitution under typical conditions. wikipedia.orgchemistrysteps.com

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid group is a key site for various chemical transformations, including the formation of esters and amides, and potential decarboxylation.

Like other carboxylic acids, this compound readily undergoes esterification and amidation.

Esterification : In the presence of an acid catalyst, it can react with various alcohols to form the corresponding esters. This equilibrium reaction, known as the Fischer esterification, involves the protonation of the carbonyl oxygen, followed by nucleophilic attack from the alcohol. masterorganicchemistry.comresearchgate.net

Amidation : The compound can be converted into amides through reaction with amines. This transformation often requires activating the carboxylic acid first (e.g., by converting it to an acyl chloride) or using coupling agents. Direct amidation by heating the carboxylic acid with an amine is also possible, often catalyzed by Lewis acids. researchgate.netnih.gov

The table below illustrates the expected products from these reactions.

| Reactant | Reagent | Product Name |

| This compound | Methanol / H⁺ | Methyl 2-(benzylsulfanyl)benzoate |

| This compound | Benzylamine / Coupling Agent | N-Benzyl-2-(benzylsulfanyl)benzamide |

| This compound | Ammonia / Heat | 2-(Benzylsulfanyl)benzamide |

Transformations of the Benzylsulfanyl Moiety

The thioether linkage in the benzylsulfanyl group is susceptible to oxidation and bond cleavage reactions.

The sulfur atom in the thioether group can be readily oxidized to form a sulfoxide (B87167) and subsequently a sulfone. This is one of the most common transformations for sulfides. nih.gov The reaction can often be controlled to yield the desired oxidation state by choosing the appropriate oxidant and stoichiometry. organic-chemistry.orgorganic-chemistry.org Common oxidizing agents like hydrogen peroxide (H₂O₂) are effective for this transformation. nih.gov The selective oxidation of the sulfide (B99878) to the sulfoxide is a key step, as over-oxidation can lead to the sulfone. nih.govresearchgate.net

| Reactant | Reagent (Equivalents) | Product Name |

| This compound | H₂O₂ (1 eq.) | 2-(Benzylsulfinyl)benzenecarboxylic acid |

| This compound | H₂O₂ (>2 eq.) | 2-(Benzylsulfonyl)benzenecarboxylic acid |

The carbon-sulfur (C-S) bonds in the benzylsulfanyl moiety can be cleaved under specific chemical conditions. The benzyl-sulfur bond is particularly susceptible to cleavage. For instance, benzyl sulfides can undergo homolytic cleavage of the C-S bond upon irradiation with UV light. researchgate.net Reductive cleavage using dissolving metals or catalytic hydrogenation can also break this bond. Oxidative C-S bond cleavage is another possible pathway. dntb.gov.ua These reactions would result in the formation of derivatives of 2-mercaptobenzoic acid (thiosalicylic acid) and toluene or related benzyl compounds, depending on the specific mechanism.

Reaction Mechanisms of Compound Formation and Transformation

The formation and subsequent reactions of this compound and related structures can proceed through several distinct mechanistic pathways. These are dictated by the reaction conditions and the specific reagents employed.

The formation of the thioether bond in compounds structurally similar to this compound can be effectively achieved through acid catalysis. The reaction between a thiol and a benzyl alcohol in the presence of a Lewis acid, such as copper(II) triflate (Cu(OTf)₂), provides a relevant example of this process. This thioetherification is proposed to proceed via a Lewis-acid-mediated S"N"1-type mechanism nih.gov.

The initial step involves the coordination of the Lewis acid to the hydroxyl group of the benzyl alcohol, enhancing its leaving group ability. Subsequently, the hydroxyl group departs as water, leading to the formation of a resonance-stabilized benzylic carbocation. The thiol then acts as a nucleophile, attacking the carbocation to form the C–S bond and, after deprotonation, yielding the final thioether product. The use of various Lewis acids, including Zn, Zr, In, and Fe complexes, has also been reported for the thiolation of benzyl alcohols nih.gov.

Solid acid catalysts, such as silica alumina, can also facilitate the synthesis of thioethers from alcohols and thiols beilstein-journals.org. In these heterogeneous systems, the acidic sites on the catalyst surface protonate the alcohol, promoting the formation of a carbocation intermediate, which is then attacked by the thiol.

A summary of catalysts used in acid-catalyzed thioetherification is presented below:

| Catalyst | Substrates | Conditions | Yield | Reference |

| Cu(OTf)₂ | Benzyl alcohols, Thiols | Mild | Moderate to Excellent | nih.gov |

| ZrCl₄ on silica | Adamantanol, cinnamyl, and benzyl alcohols, Thiols | Not specified | Not specified | beilstein-journals.org |

| Ga(OTf)₃ | Benzylic and allylic alcohols, Thiols | Not specified | Not specified | beilstein-journals.org |

| Silica Alumina | Aromatic alcohols, Thiols | Solvent-free | Up to 99% | beilstein-journals.org |

Thio-substituted benzoic acids, such as this compound, can undergo intramolecular cyclization reactions to form fused ring systems. A notable example is the synthesis of thioxanthones from o-mercaptobenzoic acid and benzene in the presence of a strong acid like sulfuric acid researchgate.net. This reaction proceeds through an electrophilic aromatic substitution mechanism. The carboxylic acid is protonated, and subsequent loss of water generates an acylium ion. This electrophile then attacks the benzene ring of the thioether substituent, leading to the formation of the thioxanthone skeleton after deprotonation.

An alternative mechanistic pathway for cyclization in related systems involves radical intermediates. For instance, the intramolecular cyclization of thioformanilides to form 2-arylbenzothiazoles can be promoted by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) organic-chemistry.org. This reaction is proposed to proceed via the formation of a sulfanyl radical, which then undergoes homolytic radical cyclization onto the aromatic ring, followed by aromatization to yield the final product organic-chemistry.org. While not directly involving a thio-substituted benzoic acid, this mechanism highlights the potential for radical-mediated cyclization pathways in analogous sulfur-containing aromatic compounds.

The reactivity of the benzylsulfanyl group in this compound can be understood by examining the reaction mechanisms of analogous benzyl sulfide derivatives. Two important rearrangements that provide mechanistic insights are the Pummerer rearrangement and the Sommelet-Hauser rearrangement.

The Pummerer rearrangement occurs when an alkyl sulfoxide is treated with an activating agent, such as acetic anhydride (B1165640). The reaction begins with the acylation of the sulfoxide oxygen, followed by elimination to form a thionium ion intermediate. A nucleophile, often the acetate ion generated in the initial step, then attacks the α-carbon, resulting in the formation of an α-acyloxy thioether wikipedia.orgorganicreactions.org. While this reaction requires prior oxidation of the thioether to a sulfoxide, it demonstrates the susceptibility of the carbon alpha to the sulfur atom to nucleophilic attack after activation.

The Sommelet-Hauser rearrangement is a reaction of certain benzyl quaternary ammonium salts, but a mechanistically related transformation can occur with sulfur ylides derived from benzyl sulfides. The reaction is initiated by deprotonation of a carbon adjacent to the sulfur atom, forming a sulfur ylide. This ylide can then undergo a wikipedia.orgdrugfuture.com-sigmatropic rearrangement, where the aromatic ring is attacked by the carbanion, leading to the formation of a new C-C bond at the ortho position of the benzyl group and migration of the sulfur-containing group. Subsequent aromatization yields the rearranged product wikipedia.orgdrugfuture.com. This rearrangement illustrates a potential pathway for the modification of the benzene ring of the benzylsulfanyl group.

A comparison of these two rearrangements is provided in the table below:

| Rearrangement | Starting Material | Key Intermediate | Product |

| Pummerer | Alkyl sulfoxide | Thionium ion | α-Acyloxy thioether |

| Sommelet-Hauser | Benzyl quaternary ammonium salt or Benzyl sulfide-derived ylide | Ylide | Ortho-substituted N,N-dialkylbenzylamine or Thioether |

Advanced Spectroscopic and Structural Elucidation of 2 Benzylsulfanyl Benzenecarboxylic Acid

Vibrational Spectroscopy for Molecular Structure Characterization

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. For 2-(Benzylsulfanyl)benzenecarboxylic acid, these techniques are crucial for confirming the presence of key functional groups, including the carboxylic acid, the thioether linkage, and the dual aromatic systems.

The FT-IR spectrum of this compound is characterized by a series of distinct absorption bands that correspond to specific vibrational modes within the molecule. The most diagnostic feature is the broad absorption band associated with the hydroxyl (O-H) stretch of the carboxylic acid group, typically observed in the 2500-3300 cm⁻¹ region. This broadening is a result of intermolecular hydrogen bonding, which forms a dimeric structure in the solid state.

The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a strong, sharp peak, generally found between 1680-1710 cm⁻¹. Aromatic C-H stretching vibrations are visible as a cluster of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene (B1212753) (-CH₂-) bridge appear just below 3000 cm⁻¹. The presence of the two benzene (B151609) rings is further confirmed by C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The C-S stretching vibration of the thioether group is typically weaker and can be found in the fingerprint region, usually between 600-800 cm⁻¹.

Table 1: Characteristic FT-IR Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~3100-3000 | Medium, Sharp | C-H stretch (Aromatic) |

| ~2950-2850 | Weak | C-H stretch (Aliphatic -CH₂-) |

| ~1710-1680 | Strong, Sharp | C=O stretch (Carboxylic acid) |

| ~1600-1450 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1300-1200 | Medium | C-O stretch (Carboxylic acid) |

| ~950-900 | Broad, Medium | O-H bend (Out-of-plane, Carboxylic acid dimer) |

Raman spectroscopy provides complementary information to FT-IR analysis. In the Raman spectrum of this compound, the symmetric vibrations of non-polar bonds are often more intense. The aromatic ring vibrations are particularly prominent, with a strong band near 1000 cm⁻¹ corresponding to the ring breathing mode of the benzene rings. The C=C stretching vibrations in the aromatic rings also produce strong signals in the 1580-1610 cm⁻¹ region.

Unlike in FT-IR, the O-H stretch of the carboxylic acid is typically a weak and broad feature in Raman spectra. The carbonyl (C=O) stretch is observed, usually in the 1650-1680 cm⁻¹ range, but it is often less intense than in the corresponding IR spectrum. The C-S stretching vibration of the thioether linkage gives rise to a weak to medium intensity band, generally found between 650 and 750 cm⁻¹, which can be more clearly resolved than in the infrared spectrum.

Table 2: Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3100-3050 | Medium | C-H stretch (Aromatic) |

| ~1610-1580 | Strong | C=C stretch (Aromatic ring) |

| ~1680-1650 | Medium | C=O stretch (Carboxylic acid) |

| ~1000 | Strong | Aromatic ring breathing mode |

Surface-Enhanced Raman Scattering (SERS) is a powerful technique for studying molecules adsorbed onto metal nanostructures, such as silver or gold. For this compound, SERS provides critical information about its orientation and interaction with the metal surface. Studies on analogous compounds like thiobenzoic acid suggest that adsorption onto a silver surface occurs preferentially through the sulfur atom. researchgate.net

When this compound is adsorbed, it is expected that the primary interaction site is the thioether sulfur atom, which has lone pairs of electrons available for coordination with the metal. Additionally, the carboxylate group (-COO⁻), formed upon deprotonation, can also interact with the surface. This dual interaction would likely cause the molecule to adopt a tilted orientation relative to the metal surface. This orientation would allow for the π-electron systems of the aromatic rings to be in proximity to the surface, leading to a significant enhancement of the ring breathing and C=C stretching modes in the SERS spectrum. researchgate.net The enhancement of bands associated with the thioether and carboxylate groups provides direct evidence of their involvement in the adsorption process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the complete structural assignment of this compound, providing detailed information about the connectivity and chemical environment of every carbon and hydrogen atom.

The ¹H NMR spectrum of this compound displays several distinct signals corresponding to the different types of protons in the molecule. The most downfield signal is a broad singlet, typically appearing above 11 ppm, which is characteristic of the acidic proton of the carboxylic acid group.

The aromatic region of the spectrum, between 7.0 and 8.2 ppm, is complex due to the presence of two different benzene rings. The four protons on the benzoic acid ring are chemically non-equivalent and exhibit complex splitting patterns, often as multiplets. The five protons of the benzyl (B1604629) group's phenyl ring typically appear as a multiplet centered around 7.2-7.4 ppm. A key diagnostic signal is the sharp singlet corresponding to the two methylene (-CH₂-) protons of the benzyl group, which is typically found in the range of 4.0 to 4.5 ppm. The integration of these signals confirms the number of protons in each environment.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

|---|---|---|---|

| > 11.0 | Singlet (broad) | 1H | -COOH (Carboxylic acid proton) |

| ~8.2-7.2 | Multiplet | 4H | Ar-H (Benzoic acid ring protons) |

| ~7.4-7.2 | Multiplet | 5H | Ar-H (Benzyl ring protons) |

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, 14 distinct signals are expected, although some aromatic signals may overlap. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield, typically between 168 and 172 ppm. oregonstate.edu

The aromatic carbons resonate in the 125-142 ppm region. The quaternary carbons—those to which the carboxyl and thioether groups are attached, as well as the carbon attached to the methylene group on the benzyl ring—can be distinguished from the protonated aromatic carbons. The aliphatic methylene carbon (-CH₂-) signal appears significantly upfield, generally in the 38-42 ppm range. oregonstate.edu This detailed analysis allows for the unambiguous assignment of every carbon atom in the molecular structure.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~172-168 | -COOH (Carbonyl carbon) |

| ~142-138 | Ar-C (Quaternary carbon attached to -S-) |

| ~138-135 | Ar-C (Quaternary carbon of benzyl ring) |

| ~134-125 | Ar-C (Aromatic carbons) |

| ~132-130 | Ar-C (Quaternary carbon attached to -COOH) |

Two-Dimensional NMR Techniques (COSY, HMQC) for Structural Assignment

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for elucidating the complex structure of this compound by mapping out the connectivity of atoms within the molecule. While one-dimensional (1D) NMR provides information on the chemical environment of individual nuclei, 2D NMR experiments reveal through-bond and through-space correlations, which are critical for assigning specific resonances and confirming the molecular framework.

Correlation Spectroscopy (COSY) is a homonuclear technique that identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). In the COSY spectrum of this compound, cross-peaks would be expected between the adjacent aromatic protons on both the benzenecarboxylic acid ring and the benzyl ring. This allows for the differentiation and assignment of the four protons on the disubstituted ring and the five protons on the monosubstituted benzyl ring. No cross-peaks would be observed between the methylene protons (-CH₂-) and the aromatic protons, as they are separated by more than three bonds, including the sulfur atom.

Heteronuclear Multiple Quantum Coherence (HMQC) , or its more modern counterpart the Heteronuclear Single Quantum Coherence (HSQC), is a heteronuclear 2D technique that maps correlations between protons and the carbons to which they are directly attached (¹J coupling). The HMQC spectrum provides unambiguous evidence for C-H connectivity. For this compound, this experiment would show a correlation peak between the methylene protons and the methylene carbon, as well as distinct correlation peaks for each aromatic proton and its corresponding aromatic carbon. This technique is crucial for assigning the carbon resonances in the ¹³C NMR spectrum.

A hypothetical assignment of the key NMR correlations is presented below.

| Technique | Expected Correlation | Structural Information Gained |

|---|---|---|

| COSY (¹H-¹H) | Correlations among H-3, H-4, H-5, and H-6 on the benzoic acid ring. | Confirms the connectivity of the four adjacent protons on the disubstituted aromatic ring. |

| COSY (¹H-¹H) | Correlations among the five protons of the benzyl group's phenyl ring. | Confirms the connectivity within the monosubstituted benzyl ring. |

| HMQC/HSQC (¹H-¹³C) | Correlation between the methylene protons and the benzylic carbon. | Unambiguously assigns the chemical shift of the -S-CH₂- carbon. |

| HMQC/HSQC (¹H-¹³C) | Correlations between each aromatic proton and its directly attached carbon atom. | Allows for the definitive assignment of all protonated aromatic carbons in the ¹³C NMR spectrum. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₄H₁₂O₂S), MS provides the molecular weight and characteristic fragmentation patterns that confirm its structure.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule is ionized to form a molecular ion [M]⁺• or related ions like [M-H]⁻. This molecular ion then undergoes fragmentation through the cleavage of its weakest bonds. The fragmentation pattern is predictable and serves as a fingerprint for the molecule.

Key fragmentation pathways for this compound would include:

Alpha-cleavage at the thioether linkage, leading to the formation of the highly stable tropylium (B1234903) cation ([C₇H₇]⁺) at m/z 91.

Cleavage of the carboxylic acid group , resulting in characteristic losses. Loss of a hydroxyl radical (•OH) gives a prominent peak at [M-17]⁺, corresponding to the benzoyl cation portion. Loss of the entire carboxyl group (•COOH) results in an [M-45]⁺ fragment.

Fragmentation of the benzoic acid moiety , following loss of the benzyl group, can lead to the formation of the phenyl cation ([C₆H₅]⁺) at m/z 77 and the benzoyl cation ([C₆H₅CO]⁺) at m/z 105. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion and its fragments with high precision (typically to four or more decimal places). This allows for the unambiguous determination of the elemental formula of each ion, as different formulas will have unique exact masses. For this compound, the molecular formula is C₁₄H₁₂O₂S. HRMS would be used to confirm this composition.

The table below lists the predicted key fragments and their calculated exact masses.

| Proposed Fragment Ion | Formula | Calculated Exact Mass (Da) | Common m/z |

|---|---|---|---|

| Molecular Ion [M]⁺• | [C₁₄H₁₂O₂S]⁺• | 244.0558 | 244 |

| Tropylium Cation | [C₇H₇]⁺ | 91.0548 | 91 |

| Benzoyl Cation | [C₇H₅O]⁺ | 105.0340 | 105 |

| Phenyl Cation | [C₆H₅]⁺ | 77.0391 | 77 |

| [M - •OH]⁺ | [C₁₄H₁₁OS]⁺ | 227.0531 | 227 |

| [M - •COOH]⁺ | [C₁₃H₁₁S]⁺ | 199.0581 | 199 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. Molecules containing π-bonds and heteroatoms with non-bonding electrons, known as chromophores, can absorb energy in the UV-Vis range, promoting electrons from a ground electronic state to a higher energy excited state.

This compound contains several chromophores: two phenyl rings and a carbonyl group (C=O). The electronic transitions are primarily of the π → π* type, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The spectrum of the parent compound, benzoic acid, shows two characteristic absorption bands: a strong B-band (benzenoid) around 230 nm and a weaker, structured C-band (benzenoid) around 274 nm. rsc.org

The introduction of the benzylsulfanyl group (-S-CH₂-Ph) is expected to modify this absorption profile. The sulfur atom, with its lone pairs of non-bonding electrons (n-electrons), acts as an auxochrome. This is predicted to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π → π* transitions of the benzoic acid chromophore. Additionally, lower energy, low-intensity n → π* transitions, involving the promotion of a non-bonding electron from the sulfur or carbonyl oxygen to a π* antibonding orbital, may also be observed.

X-ray Crystallography for Solid-State Structure Determination

For this compound, a single crystal X-ray diffraction analysis would reveal key structural features. It would confirm the connectivity of the atoms and provide precise measurements of the molecular geometry. Important parameters that would be determined include:

The C-S and S-CH₂ bond lengths and the C-S-C bond angle of the thioether linkage.

The planarity of the carboxylic acid group relative to the benzene ring to which it is attached.

The bond lengths within the aromatic rings, which can indicate the degree of electronic conjugation.

This analysis provides an unambiguous structural proof and a foundational dataset for understanding intermolecular interactions.

The way molecules pack in a crystal lattice is governed by a network of non-covalent intermolecular interactions. For this compound, the most significant interaction is expected to be strong O-H···O hydrogen bonding between the carboxylic acid groups of adjacent molecules. This typically leads to the formation of centrosymmetric dimers, a common structural motif for carboxylic acids.

Other weaker interactions, such as C-H···O hydrogen bonds, C-H···π interactions (where a C-H bond points towards the face of an aromatic ring), and π-π stacking between the aromatic rings, would also play a crucial role in stabilizing the three-dimensional crystal structure.

Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions within a crystal. mdpi.com The Hirshfeld surface is mapped with functions like d_norm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii sum, corresponding to strong interactions like hydrogen bonds.

| Interaction Type | Typical Percentage Contribution | Description |

|---|---|---|

| H···H | ~40 - 50% | Represents the largest contribution to the surface, reflecting the abundance of hydrogen atoms on the molecular periphery. |

| C···H / H···C | ~25 - 30% | Corresponds to C-H···π interactions and general van der Waals contacts. |

| O···H / H···O | ~10 - 15% | Primarily represents the strong O-H···O hydrogen bonds of the carboxylic acid dimer, as well as weaker C-H···O interactions. |

| S···H / H···S | Variable | Indicates close contacts involving the sulfur atom. |

| C···C | Variable | Suggests the presence of π-π stacking interactions between aromatic rings. |

Theoretical and Computational Studies of 2 Benzylsulfanyl Benzenecarboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation, providing detailed information about molecular structure and energetics.

Density Functional Theory (DFT) has become a popular method for computational studies due to its balance of accuracy and computational cost. DFT calculations are used to determine the optimized geometry of 2-(Benzylsulfanyl)benzenecarboxylic acid, which corresponds to the lowest energy arrangement of its atoms. This process involves minimizing the forces on each atom, resulting in predicted bond lengths and angles.

Once the optimized structure is obtained, vibrational frequency computations can be performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds. The calculated frequencies can be compared with experimental spectroscopic data to confirm the molecular structure. For similar molecules, DFT calculations have been successfully used to assign vibrational bands observed in infrared and Raman spectra nih.gov.

A key outcome of these calculations is the zero-point vibrational energy (ZPVE), which is the energy of the molecule at absolute zero due to its vibrational motion. The absence of imaginary frequencies in the computed vibrational spectrum confirms that the optimized geometry represents a true energy minimum.

Table 1: Representative Data from DFT Calculations on Related Molecules

| Parameter | Description | Typical Values for Similar Aromatic Carboxylic Acids |

|---|---|---|

| Total Energy | The total electronic energy of the optimized molecule. | Varies depending on the molecule and level of theory. |

| Dipole Moment | A measure of the polarity of the molecule. | Typically in the range of 1-5 Debye. |

Note: The values in this table are illustrative and based on general knowledge of DFT calculations on similar compounds. Specific values for this compound would require dedicated computational studies.

Hartree-Fock (HF) theory is another foundational method in quantum chemistry. It approximates the many-electron wavefunction as a single Slater determinant, which means it does not fully account for electron correlation. While generally less accurate than DFT for many applications, HF calculations can still provide valuable qualitative insights into molecular orbitals and electronic structure.

HF calculations are often used as a starting point for more advanced computational methods that incorporate electron correlation. For comparative purposes, performing both HF and DFT calculations can help to assess the importance of electron correlation effects on the properties of this compound. For some molecular systems, both DFT and HF methods have been used to compute NMR chemical shifts researchgate.net.

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. Analyses such as HOMO-LUMO energy gaps and Natural Bond Orbital (NBO) analysis provide a detailed picture of the electron distribution and interactions within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability nih.gov.

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited, while a large gap indicates higher stability. For this compound, the HOMO is expected to have significant contributions from the electron-rich sulfur atom and the aromatic rings, while the LUMO is likely to be localized on the carboxylic acid group and the benzene (B151609) ring to which it is attached. Computational studies on related molecules have shown that the HOMO and LUMO are often distributed across the π-conjugated systems researchgate.netresearchgate.net.

Table 2: Conceptual HOMO-LUMO Analysis for this compound

| Parameter | Description | Expected Characteristics |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relatively high due to the presence of lone pairs on sulfur and oxygen. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relatively low due to the electron-withdrawing nature of the carboxylic acid group. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A moderate gap, suggesting a balance of stability and reactivity. |

| HOMO Distribution | Regions of the molecule contributing to the HOMO. | Likely localized on the benzylsulfanyl moiety and the benzene ring of the benzenecarboxylic acid. |

Note: This table presents a qualitative prediction of the HOMO-LUMO characteristics. Precise energy values and orbital visualizations would be obtained from quantum chemical calculations.

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic interactions within a molecule in terms of localized orbitals. It examines the delocalization of electron density from occupied Lewis-type orbitals (bonds and lone pairs) to unoccupied non-Lewis-type orbitals (antibonding and Rydberg orbitals).

For this compound, NBO analysis can quantify the hyperconjugative interactions that contribute to its stability. For example, it can reveal interactions between the lone pairs on the sulfur and oxygen atoms and the antibonding orbitals of adjacent sigma and pi bonds. These interactions are described by second-order perturbation theory, where a larger stabilization energy indicates a stronger interaction. NBO analysis has been used to understand intramolecular charge transfer in similar molecules mdpi.comnih.gov.

Conformational Analysis and Energy Landscapes

The flexibility of this compound arises from the rotation around its single bonds, particularly the C-S and S-CH₂ bonds. Conformational analysis aims to identify the stable conformers (rotamers) of the molecule and to determine their relative energies.

By systematically rotating the dihedral angles associated with these flexible bonds and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to the stable conformers, while the maxima represent the energy barriers to rotation. This analysis is crucial for understanding which conformations are most likely to be present at a given temperature and how the molecule's shape influences its interactions with other molecules. In related structures, the dihedral angles between the aromatic rings have been found to vary significantly, indicating considerable conformational freedom nih.govresearchgate.net.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Theoretical and computational chemistry offers powerful tools for the prediction of spectroscopic parameters, which can be correlated with experimental data to confirm molecular structures and understand electronic properties. For this compound, Density Functional Theory (DFT) is a commonly employed method for these predictions.

DFT calculations, particularly using hybrid functionals like B3LYP combined with a basis set such as 6-311++G(d,p), can provide optimized molecular geometries in the gas phase or in solution (using models like the Polarizable Continuum Model, PCM). From these optimized structures, various spectroscopic data can be calculated.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of bonds within the molecule. For this compound, key predicted vibrations would include the O-H stretch of the carboxylic acid group (typically a broad band), the C=O stretch of the carbonyl group, C-S stretching vibrations, and various aromatic C-H and C=C vibrations. By comparing the calculated frequencies with experimental IR data, a detailed assignment of the spectral bands can be achieved.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). The predicted chemical shifts for the aromatic protons, the methylene (B1212753) protons of the benzyl (B1604629) group, and the carboxylic acid proton, as well as for all carbon atoms, can be compared to experimental spectra. This comparison is crucial for the definitive assignment of resonances and for confirming the connectivity and conformation of the molecule in solution.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is utilized to predict the electronic transitions of a molecule, which correspond to the absorption bands observed in a UV-Vis spectrum. For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. These transitions typically involve π-π* and n-π* electronic excitations within the aromatic rings and the carbonyl group.

The correlation between the predicted and experimental spectra is a cornerstone of modern structural elucidation. Discrepancies between the two can often be explained by environmental factors not fully captured by the computational model, such as solvent effects or intermolecular interactions in the solid state.

Studies on Acidity Constants and Tautomeric Equilibria

Ground and Excited State Dissociation Constants

The acidity of this compound is a key physicochemical property, quantified by its acid dissociation constant (pKa). Computational methods can predict pKa values by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, typically water.

Ground State Dissociation Constant (pKa): The pKa can be calculated using a thermodynamic cycle that involves the Gibbs free energies of the protonated acid (HA) and its conjugate base (A⁻) in both the gas phase and in solution. DFT methods, such as B3LYP or CAM-B3LYP, with a suitable basis set and a continuum solvation model (like SMD or PCM), are used to compute these energies. The inclusion of explicit solvent molecules, particularly water molecules hydrogen-bonded to the carboxylic group, has been shown to improve the accuracy of pKa predictions nih.govresearchgate.net.

For this compound, the benzylsulfanyl group at the ortho position is expected to influence the acidity through a combination of inductive and steric effects. The sulfur atom is mildly electron-withdrawing, which would be expected to stabilize the carboxylate anion and thus lower the pKa (increase acidity) compared to benzoic acid.

Excited State Dissociation Constant (pKa): The acidity of a molecule can change significantly upon electronic excitation. The excited-state acidity constant, pKa, can be estimated using the Förster cycle, which relates the change in pKa to the absorption (λmax) or fluorescence maxima of the acidic and basic forms of the molecule. TD-DFT calculations can provide the necessary vertical excitation energies for both the protonated and deprotonated species to estimate pKa*. Understanding the excited-state properties is important for applications in photochemistry and photobiology.

There is also the possibility of tautomerism in this compound, although the carboxylic acid form is expected to be significantly more stable than any potential tautomers under normal conditions. Computational studies can quantify the relative energies of different tautomers to determine their equilibrium populations.

Correlation with Hammett Substituent Constants

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity and properties of aromatic compounds. It is expressed as:

log(K/K₀) = σρ

where K is the equilibrium constant for a reaction with a substituted reactant, K₀ is the equilibrium constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the reaction type wikipedia.orgresearchgate.netoxfordreference.com.

Theoretically, the electronic properties of the benzylsulfanyl group suggest it would have a positive σ value, indicating an electron-withdrawing effect, which would increase the acidity of the benzoic acid moiety compared to the unsubstituted benzoic acid. This is primarily due to the inductive effect of the sulfur atom. The magnitude of this effect would be influenced by the ortho position, which can also introduce steric effects that are not accounted for in the standard Hammett treatment for meta and para substituents researchgate.netoxfordreference.com.

Computational Modeling of Molecular Interactions

Ligand-Protein Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action. Derivatives of thiosalicylic acid have been investigated as inhibitors of various enzymes, including cyclooxygenase-2 (COX-2), which is a key enzyme in the inflammatory pathway researchgate.netekb.egnih.gov.

A docking simulation of this compound with a protein like COX-2 would involve the following steps:

Preparation of Receptor and Ligand: The 3D crystal structure of the protein (e.g., from the Protein Data Bank) is prepared by adding hydrogen atoms and assigning charges. The 3D structure of the ligand is generated and optimized.

Docking Calculation: Using software like AutoDock Vina, the ligand is placed in the active site of the protein, and various conformations and orientations are sampled.

Scoring and Analysis: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose. The top-ranked poses are then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and the amino acid residues of the protein's active site.

For this compound, the carboxylic acid group would be expected to form hydrogen bonds with key residues in the active site of an enzyme like COX-2, while the benzyl and phenyl rings could engage in hydrophobic and π-π interactions.

Table 1: Hypothetical Docking Results of this compound with COX-2

| Binding Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 1 | -8.5 | Arg120, Tyr355 | Hydrogen Bond (Carboxylate) |

| Val523, Leu352 | Hydrophobic (Benzyl group) | ||

| Phe518 | π-π Stacking (Phenyl ring) |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic representation of molecular interactions in a biological environment compared to static docking models.

An MD simulation of this compound, either free in solution or bound to a protein, would typically be performed using software like GROMACS or AMBER. The simulation would track the movements and interactions of all atoms in the system over a period of nanoseconds to microseconds.

Simulation in Aqueous Solution: Simulating the compound in a box of water molecules can reveal its conformational flexibility, solvation properties, and tendency to aggregate. Key properties that can be analyzed include the radial distribution function to understand the solvation shell around the molecule and the root-mean-square deviation (RMSD) to assess conformational stability.

Simulation of the Ligand-Protein Complex: Following a docking study, an MD simulation of the ligand-protein complex can be performed to assess the stability of the predicted binding pose and to refine the understanding of the binding interactions. The simulation can reveal:

The stability of the hydrogen bonds and other interactions identified in docking.

The flexibility of the ligand and the protein's active site upon binding.

The role of water molecules in mediating ligand-protein interactions.

These simulations provide a detailed, time-resolved view of the molecular interactions that govern the biological activity of this compound.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Theoretical and computational studies focused on this compound and its analogs aim to elucidate the relationship between their chemical structure and biological activity. While specific and extensive Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models for this compound are not widely published, analysis of structurally related compounds provides valuable insights into the key molecular features that likely govern its activity.

Key Structural Features and Inferred SAR Insights

By examining analogs, several key structural components of this compound have been identified as crucial for potential biological interactions: the benzoic acid moiety, the thioether linkage, and the benzyl group.

The Benzyl Group: The benzyl group contributes to the molecule's hydrophobicity and can engage in van der Waals or π-stacking interactions with target proteins. Substitutions on the benzyl ring can significantly impact biological activity. For example, in a series of 2-substituted-5-{2-[(2-halobenzyl)thio]phenyl}-1,3,4-oxadiazoles, the presence and position of a halogen atom on the benzyl ring were found to be important for their anticonvulsant activity scispace.com. Specifically, a fluoro substituent at the ortho position of the benzylthio moiety resulted in the most potent compound in both pentylenetetrazole (PTZ) and maximal electroshock (MES) seizure models.

Quantitative Structure-Activity Relationship (QSAR) Modeling Insights from Analogs

While a specific QSAR model for this compound is not available, QSAR studies on related classes of compounds, such as substituted benzoic acids and other thioether-containing molecules, can suggest which molecular descriptors would be important for developing such a model.

QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III revealed that inhibitory activity increases with higher hydrophobicity, molar refractivity, and aromaticity nih.gov. These findings suggest that for this compound and its analogs, descriptors such as:

LogP (lipophilicity): To quantify the hydrophobic character.

Molar Refractivity (MR): Related to the volume of the molecule and its polarizability.

Topological Polar Surface Area (TPSA): To describe the polar characteristics.

Electronic Descriptors (e.g., Hammett constants): To account for the electron-donating or withdrawing effects of substituents on the aromatic rings.

Steric Parameters (e.g., Taft steric parameters): To model the influence of the size and shape of substituents.

A hypothetical QSAR model for a series of this compound analogs might take a general form like:

Biological Activity = c0 + c1(LogP) + c2(MR) + c3(σ) + c4(Es)

Where c0-c4 are regression coefficients, σ represents an electronic parameter, and Es a steric parameter.

Illustrative Data from Analog Studies

The following tables present data from studies on structurally related compounds, illustrating the impact of structural modifications on biological activity.

Table 1: SAR of 2,5-Substituted Benzoic Acid Analogs as Mcl-1/Bfl-1 Inhibitors nih.gov

| Compound | R¹ Group | R² Group | Mcl-1 Ki (μM) | Bfl-1 Ki (μM) |

| Analog 1 | 5-phenethylthio | 2-phenylsulfonamide | 0.1 | 0.1 |

| Analog 2 | H | 2-phenylsulfonamide | > 30 | > 60 |

This table demonstrates the significant contribution of the thioether-containing substituent at the 5-position to the binding potency.

Table 2: Anticonvulsant Activity of 5-{2-[(2-Halobenzyl)thio]phenyl}-1,3,4-oxadiazol-2-amine Analogs scispace.com

| Compound | Halogen on Benzyl Ring | MES Screen (% Protection) | scPTZ Screen (% Protection) |

| Analog 3a | 2-Fluoro | 100 | 100 |

| Analog 3b | 2-Chloro | 80 | 70 |

This data highlights the influence of the substituent on the benzyl ring on anticonvulsant activity.

Table 3: Antimycobacterial Activity of 2-(Phenylthio)benzoylarylhydrazone Derivatives nih.gov

| Compound | Aryl Group | IC₅₀ (μg/mL) |

| Analog 4f | 5-Nitro-2-furyl | 2.92 |

| Analog 4g | 5-Nitro-2-thienyl | 3.11 |

This table shows how different heterocyclic aryl groups attached to a related core structure influence antimycobacterial activity.

Biological Activities and Medicinal Chemistry Applications of 2 Benzylsulfanyl Benzenecarboxylic Acid and Its Derivatives

Investigations into Anticancer Activity

The quest for novel anticancer agents has led to the exploration of various derivatives of 2-(benzylsulfanyl)benzenecarboxylic acid. These investigations have primarily focused on their ability to inhibit the growth of cancer cells and induce cell death.

Inhibition of Cancer Cell Proliferation

Several studies have highlighted the antiproliferative effects of 2-(benzylthio)benzoic acid derivatives. For instance, a series of novel 4-chloro-2-(benzylthio)-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides were synthesized and evaluated for their in vitro anticancer activity. Many of these compounds demonstrated the ability to inhibit the proliferation of various cancer cell lines. nih.gov Notably, N-acylbenzenesulfonamide derivatives have been identified as promising antitumor agents. nih.gov

Another study focused on 2,5-substituted benzoic acid derivatives as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are often overexpressed in cancer cells, contributing to therapeutic resistance. nih.gov By designing compounds that can simultaneously block these two proteins, researchers aim to induce apoptosis (programmed cell death) in cancer cells. The core scaffold of 2,5-substituted benzoic acid proved effective in achieving equipotent binding to both Mcl-1 and Bfl-1. nih.gov Structure-based design led to the development of compounds with significantly improved binding affinity for both target proteins. nih.gov

Cytotoxicity Assays against Cancer Cell Lines

Cytotoxicity assays are crucial for determining the cancer-killing potential of new compounds. The aforementioned 4-chloro-2-(benzylthio)-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides were tested against the full panel of 60 human cancer cell lines at the National Cancer Institute (NCI). nih.gov Most of these derivatives exhibited antiproliferative activity, with one compound bearing an N-(thien-2-ylcarbonyl) moiety showing broad-spectrum activity, inhibiting the growth of 50 different cancer cell lines with GI₅₀ (50% growth inhibition) values in the micromolar range. nih.gov Specifically, some sulfonamides in this series showed significant selectivity towards the leukemia cell line CCRF-CEM. nih.gov

Similarly, the dual Mcl-1/Bfl-1 inhibitors based on the 2,5-substituted benzoic acid scaffold were shown to have on-target cellular activity in model lymphoma cell lines, inducing cell death in cells dependent on these anti-apoptotic proteins for survival. nih.gov

Evaluation of Antimicrobial Properties

In addition to their anticancer potential, derivatives of this compound have been investigated for their ability to combat various microbial pathogens.

Antibacterial Activity (Gram-positive and Gram-negative bacteria)

Research has demonstrated the potential of benzyl (B1604629) and benzoyl benzoic acid derivatives as inhibitors of bacterial RNA polymerase-sigma factor interaction, a crucial process for bacterial transcription and survival. nih.gov By modifying this scaffold, a series of compounds with improved antimicrobial activity were developed. One representative compound exhibited excellent activity against Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL, comparable to the antibiotic vancomycin. nih.gov These compounds showed significant activity against other Gram-positive pathogens as well, including Streptococcus pneumoniae and Staphylococcus aureus. nih.gov However, they were found to be inactive against the Gram-negative pathogens tested. nih.gov

In another study, new 2-(benzylthio)pyrimidine and 2-(benzimidazolylmethylthio)pyrimidine derivatives were synthesized and evaluated for their antibacterial activity against multi-resistant strains of Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). The results indicated that these compounds possessed significant antibacterial activity against both tested strains, with some derivatives showing more pronounced activity against S. aureus. scirp.org

Antifungal Activity

The antifungal potential of benzoic acid derivatives has also been a subject of investigation. One study focused on designing and synthesizing benzoic acid derivatives to target CYP53, a fungal-specific enzyme. nih.gov This approach aims to develop new antifungal agents with high specificity for fungal pathogens. The synthesized compounds were assessed for their antifungal activity against several fungi, including Cochliobolus lunatus and Aspergillus niger. nih.gov

Another study reported on the antifungal activity of 2-aminobenzoic acid derivatives against a clinical ocular isolate of Candida albicans. These compounds were found to be effective in inhibiting the growth and biofilm formation of this opportunistic fungal pathogen. mdpi.com

Antimycobacterial Efficacy

Derivatives of 2-(benzylthio)benzoic acid have shown considerable promise as antimycobacterial agents, targeting the causative agent of tuberculosis, Mycobacterium tuberculosis. A series of 2-(phenylthio)benzoylarylhydrazones were synthesized and evaluated for their activity against M. tuberculosis H37Rv. Two compounds in this series, a 5-nitro-2-furyl analogue and a 5-nitro-2-thienyl analogue, exhibited significant antimycobacterial activity. nih.govnih.govresearchgate.net

Furthermore, a series of 2-(benzylthio)-1H-benzo[d]imidazoles were designed and synthesized as potential inhibitors of M. tuberculosis growth. Several compounds from this series were identified as lead compounds with potent activity against the H37Rv strain and multidrug-resistant strains of M. tuberculosis. scielo.br Importantly, these lead compounds did not show apparent toxicity to Vero and HepG2 cells, indicating a favorable selectivity profile. scielo.br Another study on 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives also reported appreciable antimycobacterial activity, particularly against non-tuberculous mycobacteria. gazi.edu.tr

Enzyme Inhibition Studies

The potential for this compound and its derivatives to act as enzyme inhibitors has been a subject of scientific inquiry, drawing from the established bioactivity of related structural motifs. Research has explored their interactions with several key enzyme systems, including carbonic anhydrases, cholinesterases, and others.

Carbonic Anhydrase Inhibition